3-(4-Methoxypiperidine-1-carbonyl)pyridine
Description
3-(4-Methoxypiperidine-1-carbonyl)pyridine is a synthetic small molecule characterized by a pyridine core substituted with a 4-methoxypiperidine group linked via a carbonyl moiety.
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-7-14(8-5-11)12(15)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSVDQZWIGMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methoxypiperidine-1-carbonyl)pyridine typically involves the reaction of 4-methoxypiperidine with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-(4-Methoxypiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its structural features make it a valuable building block for creating new drugs targeting various diseases, including cancer and infectious diseases .
- Therapeutic Potential : Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : Investigations into the biological activities of 3-(4-Methoxypiperidine-1-carbonyl)pyridine have revealed its potential as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, showing significant inhibitory effects .
- Mechanism of Action : The compound is thought to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects like cell cycle arrest or apoptosis in targeted cells .
Industrial Applications
- Material Science : Beyond its pharmaceutical implications, this compound is also explored for use in developing new materials with specific properties. Its role as a catalyst in certain chemical reactions enhances its industrial relevance .
Mechanism of Action
The mechanism of action of 3-(4-Methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
a) Core Structure and Linker Groups
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives These compounds feature a pyridine core connected to a piperidine ring via an oxygen linker (methoxy group). Substituents on the piperidine (e.g., 4-cyano, 4-methyl) and pyridine rings (e.g., phenyl, trifluoromethyl) significantly enhance LSD1 inhibition (Ki values: 29 nM–2.3 μM) and selectivity (>160-fold over MAO-A/B) . Example: Compound 17 (Ki = 29 nM) demonstrated competitive inhibition of LSD1 and high selectivity (>640-fold against MAO-B) due to optimal hydrophobic interactions with residues like Phe538 and Asp555 .
- 3-(4-Methoxypiperidine-1-carbonyl)pyridine The replacement of the methoxy linker with a carbonyl group alters electronic properties and hydrogen-bonding capacity.
b) Substituent Effects
- Piperidine Modifications: 4-Methoxy Group: In LSD1 inhibitors, methoxy substituents on the piperidine ring (e.g., compound 22, Ki = 43 nM) improve selectivity by reducing MAO-B affinity while maintaining LSD1 potency . Carbonyl vs.
Pyridine Ring Substituents :
Electron-withdrawing groups (e.g., -CF₃, -OCF₃) on the pyridine or adjacent phenyl rings enhance potency. For instance, compound 16 (R6 = -CF₃) showed a 79-fold increase in LSD1 inhibition compared to unsubstituted analogs .
a) LSD1 Inhibition
3-(Piperidin-4-ylmethoxy)pyridine Derivatives :
These compounds exhibit competitive inhibition with IC₅₀ values as low as 62 nM. Enzyme kinetics and docking studies confirm their binding to the LSD1 substrate pocket, competing with H3K4me2 peptides .- However, the carbonyl linker may reduce potency compared to methoxy-linked analogs due to altered binding geometry .
b) Selectivity Over MAO-A/B
| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (LSD1/MAO-B) |
|---|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine (Compound 5) | 2300 | >50 | 9.7 | 4.6× |
| Compound 16 | 35 | >50 | >50 | >160× |
| Compound 17 | 29 | >50 | 18.7 | >640× |
| Compound 22 | 43 | >50 | 2.6 | >56× |
The high selectivity of these analogs is attributed to bulky R6 substituents (e.g., -CF₃) that sterically hinder MAO-B binding . For this compound, the carbonyl group may further improve selectivity by introducing steric or electronic barriers to off-target binding.
Cellular and Anticancer Activity
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: These compounds increase H3K4me2 levels in cancer cells (EC₅₀: 280 nM–8.6 μM) and inhibit proliferation in MLL-rearranged leukemia and breast cancer models, with minimal toxicity to normal cells . For example, compound 17 showed EC₅₀ = 280 nM in MV4-11 leukemia cells .
This compound : Anticancer activity would depend on cellular uptake and retention of the carbonyl-linked scaffold. Structural analogs with improved metabolic stability (e.g., pyridine vs. benzene cores) suggest this compound may exhibit favorable pharmacokinetics .
Biological Activity
3-(4-Methoxypiperidine-1-carbonyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves the reaction of 4-methoxypiperidine with pyridine-3-carbonyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. Purification methods often include recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The compound appears to induce apoptosis in cancer cells, possibly through modulation of signaling pathways associated with cell proliferation and survival .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors that regulate critical cellular processes. For instance, it has been suggested that the compound could inhibit certain kinases or transcription factors involved in cancer progression, thereby reducing cell growth and promoting apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 4-(3-Methoxypiperidine-1-carbonyl)pyridine | Structure | Low | Moderate |
This table highlights that while this compound shows promising results, variations in substitution patterns significantly influence both antimicrobial and anticancer activities.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, this compound was tested against multi-drug resistant bacterial strains, showing significant inhibition zones comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
